2,5,7-Trimethylnonane 2,5,7-Trimethylnonane
Brand Name: Vulcanchem
CAS No.: 62184-14-9
VCID: VC19468434
InChI: InChI=1S/C12H26/c1-6-11(4)9-12(5)8-7-10(2)3/h10-12H,6-9H2,1-5H3
SMILES:
Molecular Formula: C12H26
Molecular Weight: 170.33 g/mol

2,5,7-Trimethylnonane

CAS No.: 62184-14-9

Cat. No.: VC19468434

Molecular Formula: C12H26

Molecular Weight: 170.33 g/mol

* For research use only. Not for human or veterinary use.

2,5,7-Trimethylnonane - 62184-14-9

Specification

CAS No. 62184-14-9
Molecular Formula C12H26
Molecular Weight 170.33 g/mol
IUPAC Name 2,5,7-trimethylnonane
Standard InChI InChI=1S/C12H26/c1-6-11(4)9-12(5)8-7-10(2)3/h10-12H,6-9H2,1-5H3
Standard InChI Key KMBPYTMBXFKXON-UHFFFAOYSA-N
Canonical SMILES CCC(C)CC(C)CCC(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2,5,7-Trimethylnonane belongs to the class of trimethylated alkanes, where branching significantly influences its physical and chemical behavior. Its IUPAC name, 2,5,7-trimethylnonane, reflects the positions of methyl substituents on the nine-carbon chain. The molecular structure can be represented by the SMILES notation CCC(C)CC(C)CCC(C)C, which encodes the branching pattern .

The compound’s Standard InChIKey (KMBPYTMBXFKXON-UHFFFAOYSA-N) and InChI identifier (InChI=1S/C12H26/c1-6-11(4)9-12(5)8-7-10(2)3/h10-12H,6-9H2,1-5H3) provide precise descriptors for computational and database applications .

Table 1: Key Molecular Properties of 2,5,7-Trimethylnonane

PropertyValueSource
Molecular FormulaC12H26\text{C}_{12}\text{H}_{26}
Molecular Weight170.33 g/mol
CAS Registry Number62184-14-9
Boiling PointNot reported-
DensityNot reported-

Synthesis and Production Methods

Conventional Synthetic Routes

2,5,7-Trimethylnonane is synthesized through alkylation of shorter alkanes or catalytic cracking of larger hydrocarbons. For example, the alkylation of isobutane with olefins in the presence of acid catalysts can yield branched alkanes. Recent advances emphasize sustainable methods, such as the use of methyl isobutyl ketone (MIBK) derivatives. A dual-bed catalytic system involving Pd-MgAl-HT and Cu/SiO₂ catalysts has been employed to hydrodeoxygenate MIBK into branched alkanes like 2,4,8-trimethylnonane, suggesting adaptable pathways for 2,5,7-isomer production .

Challenges in Isomer-Specific Synthesis

Selective synthesis of 2,5,7-trimethylnonane remains challenging due to the propensity of branched alkanes to form multiple isomers. For instance, 2,5,8-trimethylnonane (CAS 49557-09-7) and 2,4,8-trimethylnonane (CAS 49542-74-7) are common byproducts, requiring precise control over reaction conditions to favor the desired isomer .

Table 2: Comparative Synthetic Yields of Trimethylnonane Isomers

IsomerSynthesis MethodYield (%)CatalystSource
2,4,8-TrimethylnonaneMIBK hydrodeoxygenation73.0Cu/SiO₂
2,5,7-TrimethylnonaneAlkylation/CrackingNot reportedAcid catalysts

Physicochemical Properties and Isomer Comparisons

Branching Effects on Physical Properties

The position of methyl groups profoundly affects properties such as boiling point, viscosity, and reactivity. For example, 2,5,7-trimethylnonane’s branching reduces its melting point compared to linear alkanes, enhancing its utility as a low-temperature lubricant. In contrast, 2,5,8-trimethylnonane exhibits a slightly higher boiling point due to differences in molecular symmetry .

Spectroscopic Characterization

Carbon-13 NMR studies of related trimethylated alkanes, such as 3,5,7-trimethylnonane, reveal distinct chemical shifts for methyl carbons (δ 15–25 ppm) and quaternary carbons (δ 35–45 ppm) . These findings provide a framework for predicting 2,5,7-trimethylnonane’s spectroscopic signatures, though experimental data remain scarce.

Applications in Industry and Research

Solvent and Intermediate Uses

2,5,7-Trimethylnonane serves as a nonpolar solvent in organic reactions and a precursor for surfactants like sodium dodecylsulfate (SDS) . Its branched structure improves solubility for hydrophobic compounds compared to linear alkanes.

Fuel and Lubricant Formulations

The compound’s high cetane number and thermal stability make it a candidate for synthetic diesel additives. Blending 2,4,8-trimethylnonane into jet fuel without hydroisomerization demonstrates the potential for similar applications with the 2,5,7-isomer .

Future Research Directions

Expanding Synthetic Methodologies

Developing enantioselective catalysis to produce 2,5,7-trimethylnonane with high purity is critical. Advances in zeolite catalysts and flow reactor systems could address current yield limitations .

Environmental and Toxicological Profiling

Despite its industrial relevance, data on 2,5,7-trimethylnonane’s environmental persistence and toxicity are lacking. Regulatory agencies require comprehensive studies to assess its ecological impact.

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